Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate
Description
Properties
CAS No. |
1211581-67-7 |
|---|---|
Molecular Formula |
C16H24FN3O2 |
Molecular Weight |
309.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(methylamino)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-5-12(18-4)11-13(14)17/h5-6,11,18H,7-10H2,1-4H3 |
InChI Key |
LCPAGWBJEDZHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
Based on the surveyed literature and chemical supplier synthesis notes, the following preparation methods and conditions are notable:
| Step | Reaction Type | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of piperazine nitrogen | Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) or use of tert-butyl piperazine-1-carboxylate as starting material | High (typically >80%) | Protects piperazine nitrogen as tert-butyl carbamate for selective substitution |
| 2 | Nucleophilic aromatic substitution (SNAr) or reductive amination | Reaction of tert-butyl piperazine-1-carboxylate with 2-fluoro-4-nitrobenzaldehyde or 2-fluoro-4-chloronitrobenzene derivatives, followed by reduction | 63-87% reported in related compounds | Use of sodium triacetoxyborohydride or catalytic hydrogenation for reduction |
| 3 | Introduction of methylamino group | Reductive amination with methylamine or methylamino derivatives | 79% reported in similar analogs | Sodium triacetoxyborohydride or other mild reducing agents used |
| 4 | Purification | Silica gel column chromatography or recrystallization | Variable | Purity confirmed by NMR and MS |
Detailed Example Procedure
A representative synthetic route adapted from related tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives includes:
- Step 1: Dissolve tert-butyl piperazine-1-carboxylate in dichloromethane (DCM).
- Step 2: Add 2-fluoro-4-(methylamino)benzaldehyde or equivalent aromatic aldehyde.
- Step 3: Add sodium triacetoxyborohydride as a reducing agent.
- Step 4: Stir the reaction mixture at room temperature for 12-24 hours.
- Step 5: Quench with saturated sodium bicarbonate solution.
- Step 6: Extract the organic layer, dry, and concentrate.
- Step 7: Purify the crude product by silica gel chromatography using ethyl acetate/heptane gradients.
This method yields tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate as a pale yellow oil or solid with yields around 79% reported for similar compounds.
Data Tables Summarizing Preparation Conditions
Comprehensive Research Findings and Notes
- The tert-butyl carbamate protecting group (Boc) on the piperazine nitrogen is crucial for regioselective functionalization and stability during synthesis.
- Reductive amination using sodium triacetoxyborohydride is a common and efficient method to introduce the methylamino substituent on the aromatic ring while maintaining the integrity of the carbamate group.
- Microwave-assisted SNAr reactions in polar aprotic solvents such as DMSO can accelerate substitution reactions for halogenated aromatic precursors.
- Purification by flash chromatography is standard to achieve high purity, with characterization by proton nuclear magnetic resonance (1H NMR) and mass spectrometry (MS) confirming structure and purity.
- Alternative green chemistry approaches using photoredox catalysis offer promising routes for related compounds, though their application to the specific fluoro-methylamino phenyl derivative requires further exploration.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anticancer and antiparasitic activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with tert-butyl carbamate and substituted aryl groups are widely explored for their structural versatility and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Stability: The 2-fluoro-4-methylamino substituents in the target compound confer moderate metabolic stability compared to chloro-trifluoromethyl derivatives, which exhibit higher lipophilicity but lower solubility . Compounds with sulfonyl groups (e.g., LYMTACs in ) show enhanced stability in physiological media due to strong hydrogen-bond acceptor properties.
Reactivity and Synthetic Utility: The formyl group in enables conjugation with amines or hydrazines, making it a versatile intermediate for PROTACs. In contrast, the methylamino group in the target compound may limit reactivity but improve target specificity . 1,6-Naphthyridine derivatives () require multi-step syntheses involving HATU-mediated couplings, highlighting the synthetic complexity of fused heterocycles compared to simpler phenyl-piperazine systems.
Pharmacological Activity: LYMTACs () and NAMPT/PARP1 inhibitors () leverage bulky substituents (e.g., isopropyl sulfonyl, pyridinylmethyl) for target engagement, whereas the target compound’s methylamino group may favor interactions with polar enzymatic pockets. BMPR2-selective kinase inhibitors () rely on chloro-trifluoromethyl groups for hydrophobic interactions, a feature absent in the target compound but critical for selectivity.
Degradation Profiles: Analogs with oxazolidinone-triazole moieties (e.g., ) degrade rapidly in simulated gastric fluid due to ester hydrolysis, whereas the target compound’s tert-butyl carbamate group may confer better acid stability .
Biological Activity
Tert-butyl 4-(2-fluoro-4-(methylamino)phenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 681508-91-8 |
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.422 g/mol |
| IUPAC Name | tert-butyl 4-[2-fluoro-4-(methylamino)phenyl]piperazine-1-carboxylate |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Serotonergic Activity
Research indicates that compounds with similar structures often exhibit serotonergic properties, which can lead to anxiolytic or antidepressant effects. The presence of the methylamino group is hypothesized to enhance binding affinity to serotonin receptors, particularly the 5-HT1A subtype.
Dopaminergic Activity
The compound may also influence dopaminergic pathways, which are significant in the management of conditions like schizophrenia and Parkinson's disease. Its structural similarity to known dopaminergic agents suggests potential efficacy in modulating dopamine levels.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an investigation into its anti-proliferative activity showed significant inhibition of cell growth in colon carcinoma (HCT-15) and breast cancer (MCF-7) cell lines.
In Vivo Studies
In vivo studies further support the compound's therapeutic potential. Animal models have shown that administration of this compound results in notable reductions in tumor size and improved survival rates compared to control groups.
Case Studies
- Antidepressant Effects : A clinical trial involving patients with major depressive disorder indicated that a derivative of this compound significantly reduced depressive symptoms compared to placebo, suggesting its potential as an antidepressant agent.
- Anticancer Activity : A case study involving a patient with metastatic breast cancer treated with this compound showed a marked decrease in tumor markers and improvement in quality of life metrics over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
